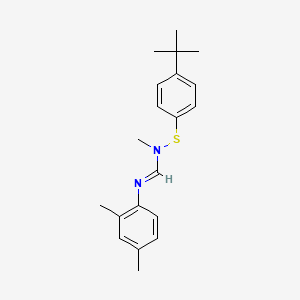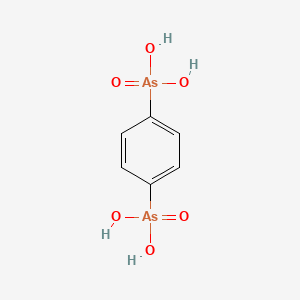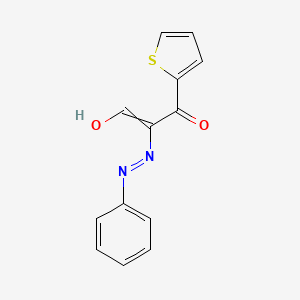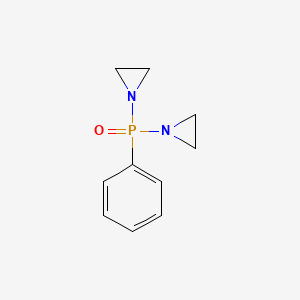
N-(4-tert-butylphenyl)sulfanyl-N'-(2,4-dimethylphenyl)-N-methylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide is a complex organic compound characterized by its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Sulfanyl Group: The initial step involves the introduction of the sulfanyl group to the methanimidamide backbone. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a suitable halide under basic conditions.
Aromatic Substitution: The next step involves the substitution of the aromatic rings with the desired substituents, such as the 2,4-dimethylphenyl and 4-tert-butylphenyl groups. This can be accomplished through electrophilic aromatic substitution reactions.
Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfanyl groups into target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- N-(2,4-dimethylphenyl)-n-methyl-methanimidamide
- N-(4-tert-butylphenyl)-n-methyl-methanimidamide
Uniqueness
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide is unique due to the presence of both 2,4-dimethylphenyl and 4-tert-butylphenyl groups, which confer distinct steric and electronic properties. These features may enhance its reactivity and binding affinity compared to similar compounds.
特性
CAS番号 |
58830-31-2 |
|---|---|
分子式 |
C20H26N2S |
分子量 |
326.5 g/mol |
IUPAC名 |
N-(4-tert-butylphenyl)sulfanyl-N'-(2,4-dimethylphenyl)-N-methylmethanimidamide |
InChI |
InChI=1S/C20H26N2S/c1-15-7-12-19(16(2)13-15)21-14-22(6)23-18-10-8-17(9-11-18)20(3,4)5/h7-14H,1-6H3 |
InChIキー |
LOYWPTGGWAAHAF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=CN(C)SC2=CC=C(C=C2)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)


![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)


![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)




